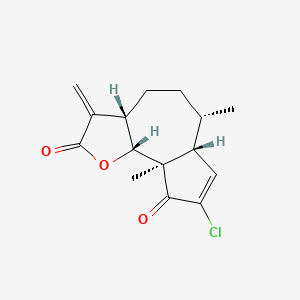
Chloroambrosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloroambrosin typically involves the extraction of the compound from the plant Ambrosia maritima. The process includes several steps such as drying, grinding, and solvent extraction. The solvent extraction is usually performed using ethanol or methanol, followed by purification through chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and the extraction is carried out using industrial-grade solvents. The crude extract is then subjected to various purification steps, including distillation and crystallization, to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroambrosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
Chloroambrosin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Chloroambrosin involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism and lipid regulation. This compound also exhibits antioxidant properties, which help in reducing oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Chloroambrosin can be compared with other similar compounds such as:
Ambrosin: Another compound derived from Ambrosia maritima, known for its anti-inflammatory properties.
Chlorogenic Acid: Found in coffee and various plants, known for its antioxidant and antidiabetic effects.
Coumarin: A naturally occurring compound with anticoagulant and anti-inflammatory properties
This compound is unique due to its specific combination of antidiabetic, hypolipidemic, and antioxidant effects, making it a promising candidate for further research and development in the field of medicine and pharmaceuticals .
Propriétés
Numéro CAS |
126026-59-3 |
|---|---|
Formule moléculaire |
C15H17ClO3 |
Poids moléculaire |
280.74 g/mol |
Nom IUPAC |
(3aS,6S,6aR,9aR,9bR)-8-chloro-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H17ClO3/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)10(7)6-11(16)12(15)17/h6-7,9-10,13H,2,4-5H2,1,3H3/t7-,9-,10-,13+,15-/m0/s1 |
Clé InChI |
IWODEDMZZHXMJY-UHEPVNHGSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1C=C(C3=O)Cl)C)OC(=O)C2=C |
SMILES canonique |
CC1CCC2C(C3(C1C=C(C3=O)Cl)C)OC(=O)C2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)

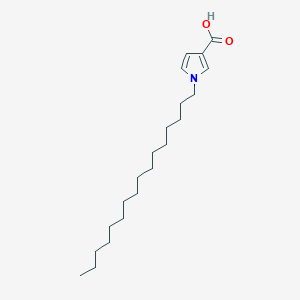
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
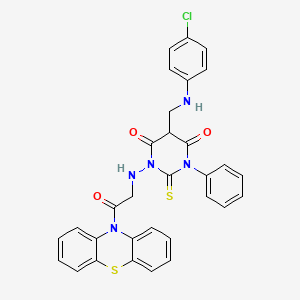
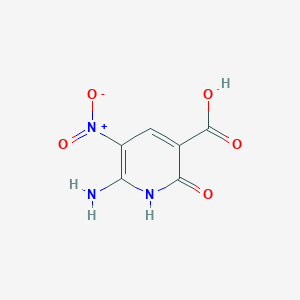
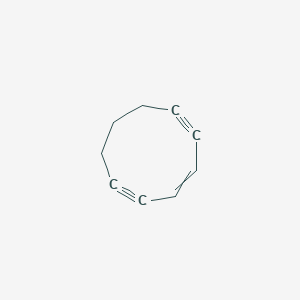
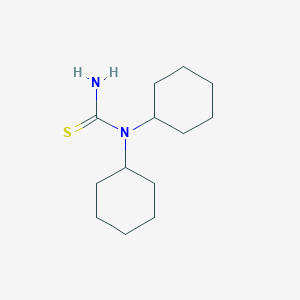
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
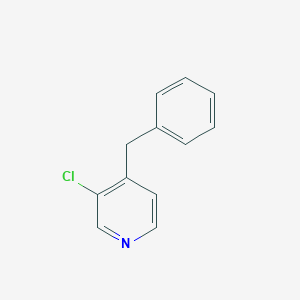
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
